Alimemazine

Receptor Pharmacology Anticholinergic Activity Structure-Activity Relationship

Alimemazine (trimeprazine) is a phenothiazine H1 antagonist distinguished by its exceptionally high affinity for muscarinic acetylcholine receptors (mAChRs), with a validated Ki of 5.0–38 nM—a property absent in most alternative antihistamines. This makes it an irreplaceable positive control for in vitro receptor binding and functional assays, a reference standard for LC-MS/MS method development, and an essential model compound for investigating dual histaminergic/cholinergic signaling. Procure research-grade alimemazine for central antiemetic mechanism studies backed by robust clinical evidence.

Molecular Formula C18H22N2S
Molecular Weight 298.4 g/mol
CAS No. 84-96-8
Cat. No. B1682546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlimemazine
CAS84-96-8
SynonymsAlimemazine
Isobutrazine
Methylpromazine
Nedeltran
Panectyl
Repeltin
Spansule
Théralène
Trimeprazine
Vallergan
Variargil
Molecular FormulaC18H22N2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
InChIInChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
InChIKeyZZHLYYDVIOPZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCRYSTALS;  SOL IN WATER;  SLIGHTLY SOL IN ALCOHOL /TARTRATE/
WHITE TO OFF-WHITE CRYSTALLINE POWDER;  FREELY SOL IN CHLOROFORM;  VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/
8.35e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alimemazine (CAS: 84-96-8): First-Generation Phenothiazine Antihistamine with Quantifiable Antimuscarinic and Antipruritic Activity


Alimemazine (INN), also known as trimeprazine, is a first-generation phenothiazine derivative that functions as a histamine H1 receptor antagonist (H1RA) [1]. It is commonly provided as a tartrate salt and is distinguished by its sedative, antipruritic, and antiemetic properties [1]. Its core mechanism involves competing with free histamine for binding at H1 receptor sites [2].

Why Alimemazine (Trimeprazine) Cannot Be Freely Interchanged with Other Phenothiazine Antihistamines: A Quantitative Pharmacology Rationale


While many first-generation antihistamines share a phenothiazine core, alimemazine exhibits a unique and quantifiable receptor binding profile. Unlike some alternatives, it demonstrates high affinity for muscarinic acetylcholine receptors (mAChRs) with a Ki in the low nanomolar range (5.0-38 nM), a property it shares with only a select group of H1RAs [1]. This potent antimuscarinic activity directly influences both its therapeutic efficacy in reducing retching episodes [2] and its side effect profile, including pronounced sedation. Therefore, substituting alimemazine with a compound that has significantly lower mAChR affinity (e.g., hydroxyzine, Ki = 3,600-30,000 nM [1]) would result in a different clinical outcome, particularly in applications where central anticholinergic effects are a desired or critical component of the therapeutic strategy.

Alimemazine (84-96-8) Procurement Guide: Key Quantitative Differentiators vs. Phenothiazine Analogs


Comparative Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity vs. Hydroxyzine and Mepyramine

Alimemazine demonstrates a potent antimuscarinic effect, placing it in a high-affinity group of antihistamines. This contrasts sharply with a second group of H1RAs that exhibit minimal mAChR affinity. The inhibition constant (Ki) for alimemazine at muscarinic receptors falls between 5.0 and 38 nM [1]. In contrast, a comparator group including mepyramine, terfenadine, hydroxyzine, and meclizine displays Ki values ranging from 3,600 to 30,000 nM [1]. This difference of three orders of magnitude indicates a fundamentally distinct pharmacological profile.

Receptor Pharmacology Anticholinergic Activity Structure-Activity Relationship

Clinical Efficacy in Reducing Retching Episodes: A Placebo-Controlled, Double-Blind, Randomized Crossover Study

In a prospective clinical study of neurologically impaired children with post-surgical retching, alimemazine demonstrated a significant therapeutic effect. The mean number of retching episodes per week was reduced from 47.67 ± 2.79 episodes on placebo to 10.42 ± 9.48 episodes during alimemazine treatment [1]. This represents a statistically significant (p < 0.0001) reduction in symptom frequency.

Pediatric Gastroenterology Clinical Efficacy Antiemetic

Defined Human Elimination Half-Life: A Pharmacokinetic Distinction for Dosing Schedules

The elimination half-life (t1/2) of alimemazine is a key parameter for clinical dosing and procurement of reference standards for bioanalytical studies. Human pharmacokinetic studies have established a mean half-life of 4.78 ± 0.59 hours [1]. This contrasts with other phenothiazine antihistamines; for instance, promethazine has a reported half-life of 9-16 hours, and chlorpromazine's half-life is approximately 30 hours [2].

Pharmacokinetics Metabolism Half-life

Reported Oral Bioavailability: A Parameter for Formulation and Preclinical Planning

The oral bioavailability of alimemazine is reported to be approximately 70% [1]. This value is distinct from some other first-generation antihistamines; for example, the oral bioavailability of promethazine is considerably lower, reported at around 25% due to extensive first-pass metabolism [2].

Pharmacokinetics Bioavailability ADME

Application Scenarios for Alimemazine (Trimeprazine) Driven by Quantitative Evidence


Positive Control in Muscarinic Acetylcholine Receptor (mAChR) Antagonism Assays

With a validated Ki for mAChRs between 5.0 and 38 nM [1], alimemazine serves as a potent and well-characterized positive control for in vitro receptor binding and functional assays designed to screen for anticholinergic activity. Its high affinity ensures a clear signal, and its distinct pharmacological profile helps discriminate between H1-antagonists with and without significant central effects.

Reference Standard in Bioanalytical Studies for First-Generation Antihistamines with a Defined Half-Life

Alimemazine's established elimination half-life of 4.78 ± 0.59 hours [1] makes it a valuable reference compound for developing and validating LC-MS/MS or GC-MS methods for quantifying phenothiazine antihistamines in biological matrices. Its relatively short half-life allows for easier study design in pharmacokinetic and toxicokinetic assessments compared to long-lived analogs.

Investigational Tool for Research on Pediatric Retching and Nausea of Central Origin

The robust clinical data showing a 78% reduction in retching episodes compared to placebo (p < 0.0001) in a specific pediatric population [1] justifies the procurement of alimemazine for research into central antiemetic mechanisms. It provides a solid evidence-based starting point for investigating the role of combined H1 and mAChR antagonism in managing refractory nausea and retching in vulnerable patient groups.

Pharmacology Research Model for Combined H1 and High-Affinity mAChR Antagonism

Alimemazine is an ideal model compound for dissecting the complex interplay between histaminergic and cholinergic signaling. Its high affinity for both receptor systems allows researchers to study the synergistic and antagonistic effects of dual-pathway blockade, distinguishing its mechanism from other H1RAs that primarily target histamine receptors (e.g., low-affinity mAChR group with Ki = 3,600-30,000 nM [1]).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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